molecular formula C9H10N2O4 B8513885 4-(2-Hydrazino-2-oxoethoxy)benzoic acid

4-(2-Hydrazino-2-oxoethoxy)benzoic acid

Cat. No. B8513885
M. Wt: 210.19 g/mol
InChI Key: JTPHAWTXXACFMM-UHFFFAOYSA-N
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Patent
US07696231B2

Procedure details

In an Parr autoclave, a solution of benzyl 4-(2-hydrazino-2-oxoethoxy)benzoate (400 mg, 1.3 mmol) and a catalytic amount Pd/C in AcOH (25 mL) was stirred under hydrogen pressure (5 Bars) at rt for 45 min. After filtration over celite, the filtrate was evaporated off. The residue was taken up in MeOH and a beige solid precipitated out. Filtration and drying under vacuo at 50° C. overnight gave the title compound as a beige solid (118 mg) in a 42% yield.
Name
benzyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
[NH:1]([C:3](=[O:22])[CH2:4][O:5][C:6]1[CH:21]=[CH:20][C:9]([C:10]([O:12]CC2C=CC=CC=2)=[O:11])=[CH:8][CH:7]=1)[NH2:2]>CC(O)=O.[Pd]>[NH:1]([C:3](=[O:22])[CH2:4][O:5][C:6]1[CH:21]=[CH:20][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)[NH2:2]

Inputs

Step One
Name
benzyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Quantity
400 mg
Type
reactant
Smiles
N(N)C(COC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration over celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated off
CUSTOM
Type
CUSTOM
Details
a beige solid precipitated out
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying under vacuo at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N(N)C(COC1=CC=C(C(=O)O)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 118 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.